

Technical Guide: Physicochemical and Biological Profile of 2-Amino-2-(4-isopropylphenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-2-(4-isopropylphenyl)ethanol

Cat. No.: B1286316

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Amino-2-(4-isopropylphenyl)ethanol** (CAS No. 910443-18-4). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document also presents generalized experimental protocols and expected analytical characteristics based on the well-established chemistry of the broader class of 2-amino-2-phenylethanol derivatives. This guide is intended to serve as a foundational resource for researchers and professionals involved in the synthesis, characterization, and evaluation of this and related compounds for potential applications in drug discovery and development, particularly in targeting neurological disorders.

Introduction

2-Amino-2-(4-isopropylphenyl)ethanol is a chiral amino alcohol belonging to the class of 2-amino-2-phenylethanol derivatives. This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to endogenous neurotransmitters and their potential to interact with various biological targets. While specific research on **2-Amino-2-(4-isopropylphenyl)ethanol** is not extensively published, its analogs have been investigated for

a range of pharmacological activities, including as agonists for $\beta 2$ -adrenoceptors.^[1] This compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents.^{[2][3]} Its excellent solubility in both water and organic solvents makes it a versatile building block in synthetic chemistry.^{[2][3]}

Physicochemical Properties

The available physical and chemical data for **2-Amino-2-(4-isopropylphenyl)ethanol** are summarized in the table below. It is important to note that quantitative experimental values for properties such as melting point, boiling point, and pKa are not readily available in the public domain and would require experimental determination.

Property	Value	Source
CAS Number	910443-18-4	[2]
Molecular Formula	C ₁₁ H ₁₇ NO	[2]
Molecular Weight	179.26 g/mol	[2]
Appearance	Light yellow solid	[2]
Purity	$\geq 95\%$ (as determined by NMR)	[2]
Solubility	Soluble in water and organic solvents	[2][3]
Storage Conditions	Store at 2-8°C in a dark place under an inert atmosphere	[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **2-Amino-2-(4-isopropylphenyl)ethanol** are not explicitly published. However, based on established methods for the synthesis of 2-amino-2-arylethanols, a general synthetic approach can be proposed.

General Synthesis of 2-Amino-2-arylethanols

A common and effective method for the synthesis of 2-amino-2-arylethanols involves the reduction of α -amino ketones. The following is a generalized protocol that can be adapted for the synthesis of **2-Amino-2-(4-isopropylphenyl)ethanol**.

3.1.1. Step 1: Synthesis of the α -Amino Ketone Precursor

The synthesis of the precursor, 2-amino-1-(4-isopropylphenyl)ethan-1-one, can be achieved through the Friedel-Crafts acylation of cumene (isopropylbenzene) with an N-protected amino acid derivative, followed by deprotection.

- Materials: Cumene, N-protected glycine (e.g., N-Boc-glycine or N-Cbz-glycine), a Lewis acid catalyst (e.g., AlCl_3), appropriate solvents (e.g., dichloromethane, diethyl ether), and reagents for deprotection (e.g., trifluoroacetic acid for Boc group, H_2/Pd for Cbz group).
- Procedure:
 - Activate the N-protected glycine to an acylating agent (e.g., acid chloride).
 - Perform a Friedel-Crafts acylation reaction by adding the activated N-protected glycine to a solution of cumene and a Lewis acid in an appropriate solvent at a controlled temperature.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction and perform an aqueous work-up to isolate the N-protected α -amino ketone.
 - Purify the product using column chromatography.
 - Deprotect the amine functionality to yield 2-amino-1-(4-isopropylphenyl)ethan-1-one.

3.1.2. Step 2: Reduction of the α -Amino Ketone

The final step is the reduction of the keto group to a hydroxyl group.

- Materials: 2-amino-1-(4-isopropylphenyl)ethan-1-one, a reducing agent (e.g., sodium borohydride), and a suitable solvent (e.g., methanol or ethanol).

- Procedure:
 - Dissolve the α -amino ketone in the chosen alcoholic solvent.
 - Cool the solution in an ice bath.
 - Slowly add the reducing agent (e.g., sodium borohydride) portion-wise.
 - Monitor the reaction by TLC.
 - Once the reaction is complete, quench any excess reducing agent.
 - Perform an aqueous work-up and extract the product with an organic solvent.
 - Dry the organic layer, evaporate the solvent, and purify the resulting **2-Amino-2-(4-isopropylphenyl)ethanol**, likely by recrystallization or column chromatography.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be acquired to confirm the molecular structure. Expected signals would include those for the isopropyl group, the aromatic protons, and the protons of the aminoethanol backbone.
- Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the O-H and N-H stretches (typically broad in the $3200\text{-}3500\text{ cm}^{-1}$ region), C-H stretches, and aromatic C=C bonds.
- Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
- Melting Point Analysis: Determination of the melting point is a crucial indicator of purity.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on **2-Amino-2-(4-isopropylphenyl)ethanol** have been found, the broader class of 2-amino-2-phenylethanol derivatives has been investigated for various pharmacological activities.


A notable study on novel 2-amino-2-phenylethanol derivatives identified them as potent β 2-adrenoceptor agonists.^[1] The β 2-adrenergic receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key target for bronchodilators used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

Given the structural similarity, it is plausible that **2-Amino-2-(4-isopropylphenyl)ethanol** could also exhibit activity at adrenergic receptors or other neurological targets. Further research, including binding assays and functional screens, would be necessary to elucidate its specific pharmacological profile and mechanism of action.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 2-amino-2-arylethanol derivatives.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, characterization, and biological evaluation of 2-amino-2-arylethanol derivatives.

Conclusion

2-Amino-2-(4-isopropylphenyl)ethanol is a chemical intermediate with potential for use in the development of novel therapeutics. While specific, publicly available data on its physicochemical properties and biological activity are scarce, this guide provides a framework for its synthesis and characterization based on established chemical principles for analogous compounds. Further experimental investigation is required to fully elucidate its properties and pharmacological profile. This document serves as a starting point for researchers interested in exploring the potential of this and related 2-amino-2-phenylethanol derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel $\beta 2$ -adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 910443-18-4|2-Amino-2-(4-isopropylphenyl)ethanol|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical and Biological Profile of 2-Amino-2-(4-isopropylphenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1286316#physical-properties-of-2-amino-2-4-isopropylphenyl-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com